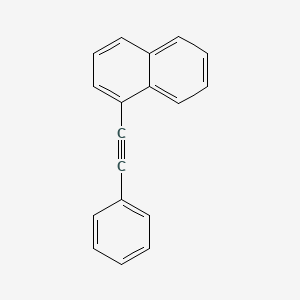

1-(Phenylethynyl)naphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylethynyl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12/c1-2-7-15(8-3-1)13-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTQETWCPOVCSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 1 Phenylethynyl Naphthalene

The most prevalent method for synthesizing 1-(phenylethynyl)naphthalene is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a naphthalene (B1677914) halide (commonly 1-iodonaphthalene (B165133) or 1-bromonaphthalene) with phenylacetylene (B144264). acs.orgrsc.org The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.

Recent advancements have focused on developing copper-free and amine-free Sonogashira coupling conditions to enhance the reaction's efficiency and environmental friendliness. For instance, a highly effective method utilizes a combination of Pd(CH3CN)2Cl2 and cataCXium A as the catalytic system with Cs2CO3 as the base in 2-methyltetrahydrofuran (B130290) (2-MeTHF), a green solvent, at room temperature. acs.org Another approach employs a palladium chloride catalyst with piperidine (B6355638) in a water-acetone mixture under mild heating. thieme-connect.com Microwave-assisted synthesis has also been explored, significantly reducing reaction times. scispace.com

| Entry | Naphthalene Halide | Catalyst System | Solvent | Base | Conditions | Yield (%) | Reference |

| 1 | 1-Bromonaphthalene (B1665260) | Pd(CH3CN)2Cl2 / cataCXium A | 2-MeTHF | Cs2CO3 | Room Temp | 92 | acs.orgresearchgate.net |

| 2 | 1-Iodonaphthalene | PdCl2(PPh3)2 / CuI | N-methyl-2-pyrrolidone | K2CO3 | 120 °C | 93 | rsc.org |

| 3 | 1-Iodonaphthalene | PdCl2 / PPh3 | Water/Acetone | Piperidine | 60 °C | 95 | thieme-connect.com |

| 4 | Naphthalen-1-yl 1H-imidazole-1-sulfonate | Oxime palladacycle / SPhos | Water | TEA | 110 °C, Microwave | 85 | scispace.com |

Structural and Spectroscopic Properties

1-(Phenylethynyl)naphthalene is a planar molecule that facilitates extensive π-electron delocalization across its naphthalene (B1677914) and phenyl rings, connected by the rigid ethynyl (B1212043) linker. This extended conjugation is fundamental to its characteristic spectroscopic properties.

Spectroscopic analysis provides key insights into the electronic structure and vibrational modes of the molecule. The infrared (IR) spectrum shows a characteristic C≡C stretching vibration. The ultraviolet-visible (UV-Vis) absorption spectrum is characterized by multiple bands corresponding to π-π* transitions. The molecule is also fluorescent, emitting light upon excitation. acs.org

| Property | Value | Reference |

| Molecular Formula | C18H12 | |

| Molecular Weight | 228.29 g/mol | |

| ¹H NMR (CDCl₃, δ, ppm) | 8.43-8.45 (d, 1H), 7.72-7.80 (m, 3H), 7.61-7.63 (m, 2H), 7.55 (m, 1H), 7.46-7.48 (m, 1H), 7.33-7.38 (m, 1H), 7.30-7.32 (m, 3H) | thieme-connect.com |

| ¹³C NMR (CDCl₃, δ, ppm) | 133.1, 131.6, 130.3, 128.7, 128.3, 128.3, 128.2, 126.7, 126.3, 126.1, 125.2, 123.4, 120.8, 94.5, 88.9 | rsc.org |

| S₀-S₁ Electronic Transition | 30823 cm⁻¹ | acs.org |

| Ionization Energy | 7.58 eV | acs.org |

Reactivity and Chemical Transformations

The reactivity of 1-(phenylethynyl)naphthalene is largely dictated by the presence of the electron-rich naphthalene (B1677914) and phenyl rings and the versatile alkyne linker.

Cycloaddition Reactions : The phenylethynyl moiety can participate in various cycloaddition reactions. For example, it can undergo [2+2+2] cycloadditions, which are valuable for constructing complex polycyclic systems. rsc.org It has also been studied in the context of intramolecular cycloadditions when appropriately substituted. researchgate.net

Annulation Reactions : In the presence of gold catalysts, derivatives of 1,8-dialkynylnaphthalenes, which can be conceptually derived from a 1-PEN framework, undergo annulation to form indenophenalene-based structures. d-nb.info

Precursor to Larger Systems : this compound serves as a crucial building block for synthesizing larger, more complex aromatic structures. For instance, it is a precursor for aromatic triynes that can be used to generate helicene derivatives. cas.cz It is also a component in the synthesis of larger π-conjugated oligomers and polymers for materials science applications. tandfonline.comdoi.org

Radical Reactions : The phenylethynyl radical, which can be formed from phenylacetylene (B144264), is a key species in combustion chemistry, and 1-PEN has been identified as a primary dimerization product of phenylpropargyl radicals. acs.orgnih.gov

Applications in Materials Science and Organic Electronics

Transition Metal-Catalyzed Approaches

Transition metal catalysis provides a powerful toolkit for the synthesis of this compound and related structures. Palladium and copper catalysts are at the forefront of these methodologies, enabling the formation of the key carbon-carbon triple bond with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely employed in the formation of aryl-alkyne bonds, offering a versatile and reliable route to this compound.

The Sonogashira coupling is a cornerstone reaction for the synthesis of this compound, typically involving the reaction of a naphthalene halide with phenylacetylene (B144264) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. smolecule.com Various modifications and improvements to the classical Sonogashira reaction have been developed to enhance its efficiency and expand its substrate scope.

One approach involves the use of palladacycle catalysts, which have demonstrated high activity in aqueous media under microwave irradiation. For instance, the coupling of naphthalen-1-yl 1H-imidazole-1-sulfonate with phenylacetylene using an oxime palladacycle catalyst in water afforded this compound in good yield. scispace.com Another variation is the deacetonative Sonogashira coupling, which utilizes aryl propargyl alcohols as the alkyne source. This method has been successfully applied to the synthesis of this compound from 1-chloronaphthalene, achieving a high yield of 97%. sci-hub.se

Copper-free and amine-free Sonogashira conditions have also been developed to address the environmental and practical drawbacks associated with traditional systems. researchgate.netacs.org For example, the reaction of 1-bromonaphthalene (B1665260) with phenylacetylene using a catalytic system of Pd(CH3CN)2Cl2 and cataCXium A in the presence of cesium carbonate as a base provides a green and efficient route to the desired product. acs.org

The synthesis of related structures, such as 2-alkynylnaphthalen-1-amines, has also been achieved through Sonogashira coupling. chim.it For instance, the reaction of 2-bromo-1-aminonaphthalene derivatives with terminal alkynes in the presence of a Pd/Cu catalyst system yields the corresponding 2-alkynylnaphthalen-1-amines. chim.it

Table 1: Selected Examples of Sonogashira Coupling for this compound Synthesis

| Naphthalene Substrate | Alkyne Substrate | Catalyst System | Solvent | Base | Yield (%) | Reference |

| 1-Bromonaphthalene | Phenylacetylene | Pd(CH3CN)2Cl2 / cataCXium A | - | Cs2CO3 | - | researchgate.netacs.org |

| 1-Chloronaphthalene | 4-Phenyl-2-methyl-3-butyn-2-ol | Palladacycle | - | - | 97 | sci-hub.se |

| Naphthalen-1-yl 1H-imidazole-1-sulfonate | Phenylacetylene | Oxime palladacycle / SPhos | Water | Triethylamine | - | scispace.com |

| 1-Iodonaphthalene (B165133) | Trimethylsilylacetylene | (PPh3)2PdCl2 / CuI | Diethylamine | - | 80 | cdnsciencepub.com |

| 1-Iodonaphthalene | 4-Pentyn-1-ol | PdCl2(PPh3)2 / CuI | Et3N | - | - | scholaris.ca |

| 2-Bromo-1-aminonaphthalene derivative | Terminal alkyne | Pd/Cu catalyst | - | - | - | chim.it |

| 2a | 4b | - | - | - | 93 | jst.go.jp |

| 2a | 4c | - | - | - | 92 | jst.go.jp |

| 2a | 4a | - | - | - | 84 | jst.go.jp |

Table is interactive and allows for sorting and filtering of data.

Decarboxylative alkynylation has emerged as a powerful alternative to traditional cross-coupling reactions, utilizing readily available carboxylic acids or their derivatives as starting materials. This approach avoids the need for pre-functionalized aryl halides.

A robust palladium-catalyzed decarbonylative alkynylation of aryl anhydrides has been reported for the synthesis of this compound. The reaction of 1-naphthoic anhydride (B1165640) with ethynylbenzene in the presence of a catalytic system consisting of Pd(OAc)2, XantPhos, and DMAP affords the desired product in good yield. nsf.gov This method is also applicable to a range of other terminal alkynes, including those with electron-neutral, electron-rich, and electron-deficient aryl groups, as well as alkyl alkynes. nsf.gov

Another strategy involves the decarboxylative coupling of alkynyl carboxylic acids with aryl tosylates. The reaction of 3-phenylpropiolic acid with naphthalen-1-yl tosylate, catalyzed by a palladium complex with CyPF-tBu as the ligand, provides this compound in moderate to good yields. acs.org This method demonstrates excellent functional group tolerance. acs.org Furthermore, a desulfinative process has been developed for the palladium-catalyzed decarboxylative alkynylation of alkynyl carboxylic acids with arylsulfonyl hydrazides. rsc.org

The decarbonylative alkynylation of acyl fluorides with alkynylsilanes, co-catalyzed by palladium and copper, also provides a route to unsymmetrical diarylacetylenes, including this compound. rsc.org

Table 2: Palladium-Catalyzed Decarboxylative Alkynylation Reactions

| Naphthalene Precursor | Alkyne Precursor | Catalyst System | Additive/Ligand | Yield (%) | Reference |

| 1-Naphthoic anhydride | Ethynylbenzene | Pd(OAc)2 | XantPhos / DMAP | - | nsf.gov |

| Naphthalen-1-yl tosylate | 3-Phenylpropiolic acid | Palladium catalyst | CyPF-tBu | - | acs.org |

| 1-Naphthoyl fluoride (B91410) | Phenyl(trimethylsilyl)acetylene | PdCl2 / CuI | DPPP | 74 | rsc.org |

| Arylsulfonyl hydrazide | Alkynyl carboxylic acid | Palladium catalyst | - | - | rsc.org |

Table is interactive and allows for sorting and filtering of data.

Sonogashira Coupling Strategies for this compound Synthesis

Copper-Catalyzed Transformations

Copper catalysts offer a cost-effective and efficient alternative to palladium for the synthesis of this compound and its analogs.

Copper-catalyzed three-component reactions provide a convergent and atom-economical approach to complex molecules. A notable example is the synthesis of 1-morpholino-2-(phenylethynyl)naphthalene. chim.it This reaction proceeds via a copper(I)-catalyzed three-component reaction of a triflate with phenylacetylene and morpholinobenzoate, likely through an aryne intermediate. chim.it

Another application of copper-catalyzed three-component coupling involves the reaction of malonates, nitrosoarenes, and alkenes to form isoxazolidines, demonstrating the versatility of copper catalysis in constructing diverse heterocyclic scaffolds. researchgate.net While not directly yielding this compound, these methods highlight the potential of copper-catalyzed multi-component reactions in organic synthesis. A domino tricyclization between naphthalene-1,8-diamine and 2-(phenylethynyl)benzaldehyde (B1589314) catalyzed by Cu(OAc)2 has also been described. researchgate.net

Table 3: Copper-Catalyzed Three-Component Coupling Reactions

| Naphthalene Precursor | Other Reactants | Catalyst | Product | Reference |

| Naphthalen-2-yl trifluoromethanesulfonate (B1224126) | Phenylacetylene, Morpholinobenzoate | Cu(I) | 1-Morpholino-2-(phenylethynyl)naphthalene | chim.it |

| Naphthalene-1,8-diamine | 2-(Phenylethynyl)benzaldehyde | Cu(OAc)2 | Heptacyclic quinolizino[3,4,5,6-kla]perimidines | researchgate.net |

Table is interactive and allows for sorting and filtering of data.

Copper-mediated benzannulation reactions are a powerful tool for the construction of naphthalene rings from acyclic precursors. This strategy allows for the synthesis of highly substituted naphthalenes that may be difficult to access through other methods. thieme-connect.com

One such approach involves the copper-catalyzed benzannulation of 2-(phenylethynyl)benzaldehydes with alkynes. researchgate.netacs.org This reaction can be used to synthesize a variety of 1-halonaphthalenes by including a halogen source such as NBS, NCS, or NIS. researchgate.net These 1-halonaphthalenes can then be further functionalized via cross-coupling reactions. researchgate.net The reaction is often regiospecific, with the regioselectivity being influenced by the electronic properties of the alkyne substrate. acs.org

A related zinc-catalyzed benzannulation of ortho-(phenylethynyl)benzaldehydes with halo-silylalkynes provides access to 2-halo-3-silylnaphthalenes, which are precursors to 2-naphthyne intermediates. nih.govrsc.org These intermediates can then be trapped or undergo further reactions to form oligo(ortho-naphthalene)s and other complex aromatic systems. nih.govrsc.org

Table 4: Copper-Mediated Benzannulation Reactions

| Benzaldehyde Reactant | Alkyne Reactant | Catalyst | Product Type | Reference |

| 2-(Phenylethynyl)benzaldehyde | Various alkynes | Copper catalyst | 1-Halonaphthalenes | researchgate.net |

| 2-(Phenylethynyl)benzaldehyde | 1-Aryl-2-haloacetylenes | Copper triflate | Polyheterohalogenated naphthalenes | thieme-connect.com |

| ortho-(Phenylethynyl)benzaldehydes | Halo-silylalkynes | ZnCl2 | 2-Halo-3-silylnaphthalenes | nih.govrsc.org |

Table is interactive and allows for sorting and filtering of data.

Copper-Catalyzed Three-Component Coupling Reactions

Rhodium-Catalyzed Methodologies

Rhodium catalysts have proven to be versatile tools in the synthesis of complex organic molecules, including naphthalene derivatives. These methods often involve C-H activation and annulation strategies, providing efficient routes to polycyclic aromatic compounds.

Rhodium-catalyzed oxidative polycoupling represents a powerful strategy for the synthesis of polymers containing highly substituted naphthalene units. nii.ac.jp This approach involves the reaction of arylboronic acids with internal diynes. nii.ac.jp For instance, the polymerization of internal diynes and aryl diacids can be achieved through rhodium-catalyzed oxidative polycoupling, leading to the formation of functional polymers. researchgate.net

A notable example is the cascade oxidative polyannulation of benzoylacetonitrile (B15868) and internal diynes, catalyzed by [RhCp*Cl2]2 and Cu(II) acetate. This reaction produces poly(naphthopyran)s with high molecular weights in excellent yields. researchgate.net While not directly yielding this compound, this methodology highlights the utility of rhodium catalysis in constructing complex naphthalene-containing polymeric structures from diyne precursors. researchgate.netresearchgate.net The development of such polymerization methods is significant for creating materials with unique optoelectronic properties. researchgate.net

| Reactants | Catalyst System | Product Type | Key Features |

| Arylboronic acids and internal diynes | Rhodium catalyst | Polymers with substituted naphthalenes | Stoichiometric imbalance promotes polymerization. nii.ac.jp |

| Internal diynes and aryl diacids | Rhodium catalyst | Functional isocoumarin-containing polymers | Oxidative polycoupling process. chemrxiv.org |

| Benzoylacetonitrile and internal diynes | [RhCp*Cl2]2 / Cu(II) acetate | Poly(naphthopyran)s | High molecular weight polymers with high yields. researchgate.net |

Rhodium-catalyzed reductive cyclization of 1,6-diynes offers a pathway to carbocyclic systems. nih.gov While early examples of rhodium-catalyzed [2+2+1] cycloadditions of diynes were inefficient, recent advancements using cationic rhodium(I) species have improved these transformations. unipr.it These reactions typically involve the formation of cyclopentadienone-rhodium complexes. unipr.it Although this method is more commonly applied to the synthesis of five-membered rings, it represents a potential, albeit less direct, strategy for accessing precursors to functionalized naphthalene systems. The reductive carbonylation process, specifically, introduces a carbonyl group which could be further elaborated to construct the naphthalene core.

Oxidative Polycoupling Reactions

Gold-Catalyzed Annulation Reactions

Gold catalysts, particularly cationic gold(I) complexes, have emerged as highly effective for the annulation of 1,8-dialkynylnaphthalenes. nih.govd-nb.info These reactions can proceed through different mechanistic pathways depending on the substrate, involving either vinyl cation intermediates or dual gold catalysis mechanisms that generate gold(I) vinylidene intermediates. nih.govd-nb.info These reactive intermediates can then undergo C-H bond insertion to form indenophenalene derivatives in moderate to high yields. nih.govd-nb.info

In a specific study, the gold-catalyzed annulation of 1,8-dialkynylnaphthalenes was explored. Depending on the substituents, the reaction proceeds via different intermediates to yield indenophenalene derivatives. nih.govd-nb.info For example, the reaction of 1,8-bis(phenylethynyl)naphthalene under gold catalysis leads to cyclized products. researchgate.net Furthermore, a gold-catalyzed 6-endo-dig carbocyclization of an alkyne with a pendant diazo group has been reported to produce multi-functionalized naphthalene derivatives under mild conditions. researchgate.net This transformation proceeds through a vinyl gold carbene intermediate. researchgate.net

| Substrate | Catalyst System | Product | Yield |

| 1,8-Dialkynylnaphthalenes | Cationic Gold(I) | Indenophenalene derivatives | Moderate to High nih.govd-nb.info |

| Naphthalene-linked diynes (1m, 1n) | Dual activation gold catalyst (TDAC[PF6]) | Targets 5m and 5n | 89% and 97% nih.govd-nb.info |

| 1-(Phenylethynyl)cyclopropanol | Tris(4-trifluoromethylphenyl)phosphine gold(I) | Alkylidenecyclobutanone | Not specified beilstein-journals.org |

Nickel-Catalyzed Phosphine-Free Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of arylalkynes. Nickel catalysis provides a cost-effective and efficient alternative to traditional palladium-based systems. A notable development is the copper-free, nickel-catalyzed Sonogashira reaction of aryl chlorides and bromides with terminal alkynes. escholarship.org This methodology has been successfully applied to the synthesis of this compound from 1-bromonaphthalene and phenylacetylene, affording the product in an 88% isolated yield. escholarship.org

Recent protocols have detailed an efficient nickel-catalyzed C(sp2)-C(sp) Sonogashira coupling of unactivated terminal alkynes with aryl halides without the need for a co-catalyst, further simplifying the synthesis of compounds like this compound. nih.gov The reaction conditions can be optimized, and in some cases, a Ni(OAc)2·4H2O/CuI system has been employed for the coupling of aryl iodides with terminal alkynes. researchgate.net

| Aryl Halide | Alkyne | Catalyst System | Solvent/Base | Yield |

| 1-Bromonaphthalene | Phenylacetylene | Nickel catalyst (phosphine-free) | Not specified | 88% escholarship.org |

| 1-Bromonaphthalene | Phenylacetylene | Pd(CH3CN)2Cl2 / cataCXium A | 2-MeTHF / Cs2CO3 | Not specified acs.orgnih.gov |

| Aryl Iodides | Terminal Alkynes | Ni(OAc)2·4H2O / CuI | DMSO / tBuOK | Not specified researchgate.net |

Non-Catalytic and Mechanistically Distinct Synthetic Routes

Nucleophilic Attack and Subsequent Transformations

The synthesis of substituted naphthalenes can also be achieved through pathways initiated by nucleophilic attack, followed by cyclization and subsequent transformations. One such approach involves the reaction of lithium acetylides with 2-arylacetaldehydes to form propargylic alcohols. nih.gov These intermediates can then undergo electrophilic cyclization. For instance, treatment of these alcohols with iodine can lead to the formation of iodonaphthalene derivatives, which can be further functionalized. nih.gov

Another example involves the treatment of N-benzyl-N-(naphthalen-1-yl)-O-(trimethylsilyl)hydroxylamine with a trialkynylaluminum reagent. chim.it This reaction proceeds via heterolytic cleavage of the N-O bond, generating a cationic intermediate. Subsequent nucleophilic attack by the trialkynylaluminate ion at the ortho position of the naphthalene ring leads to the formation of 2-alkynylnaphthalen-1-amines. chim.it

A different strategy involves the molecular iodine-promoted reaction of 2-(2-phenylethynyl)-Morita-Baylis-Hillman adducts. rsc.org In this case, the reaction is believed to proceed through the formation of an iodonium (B1229267) intermediate, followed by nucleophilic attack of a hydroxyl group and subsequent rearrangement to yield naphthyl ketone derivatives. rsc.org

| Starting Material | Reagent(s) | Intermediate | Product |

| 2-Arylacetaldehydes | Lithium acetylides | Propargylic alcohols | Substituted naphthalenes nih.gov |

| N-benzyl-N-(naphthalen-1-yl)-O-(trimethylsilyl)hydroxylamine | Trialkynylaluminum | Cationic species | 2-Alkynylnaphthalen-1-amines chim.it |

| 2-(2-phenylethynyl)-Morita-Baylis-Hillman adducts | Molecular iodine | Iodonium intermediate | Naphthyl ketone derivatives rsc.org |

Radical-Mediated Dimerization and Formation Pathways

The formation of this compound can occur through radical-mediated processes, particularly through the self-reaction of phenylpropargyl radicals. acs.orgnih.gov Studies utilizing IR/UV double resonance spectroscopy have shown that the dimerization of phenylpropargyl radicals, generated via flash pyrolysis of corresponding bromides, leads to a surprisingly selective formation of this compound (with a mass-to-charge ratio of m/z = 228) and para-terphenyl (m/z = 230). acs.orgnih.govrsc.org This high selectivity suggests specific and hitherto unexplored pathways for the formation of polycyclic aromatic hydrocarbons (PAHs) and soot. acs.orgnih.gov

The phenylethynyl radical itself is a key intermediate in various molecular mass growth processes. nih.gov It can be generated through methods such as the photodissociation of (2-iodoethynyl)benzene and hydrogen abstraction from phenylacetylene. nih.gov While the phenylethynyl radical has been implicated in the formation of naphthalene through reactions with vinylacetylene, its direct dimerization to form this compound is a distinct and significant pathway. nih.gov The reaction of the phenylethynyl radical with allene (B1206475) and methylacetylene has been shown to proceed via an addition-elimination pathway, leading to various products, highlighting the radical's reactivity. acs.org

Synthesis of Functionalized this compound Derivatives and Precursors

The synthesis of functionalized this compound derivatives often involves the construction of a substituted naphthalene core followed by the introduction of the phenylethynyl group, or vice versa.

Approaches to Substituted Naphthalene Derivatives

A variety of methods have been developed for the regioselective synthesis of polysubstituted naphthalene derivatives, which serve as crucial precursors. nih.gov Traditional methods include the stepwise introduction of substituents via electrophilic aromatic substitutions. nih.gov More contemporary and efficient approaches include:

[4+2] Cycloaddition (Benzannulation) Reactions: This powerful strategy involves the reaction of various precursors to form the naphthalene ring system. For instance, zinc-catalyzed benzannulation of 2-ethynylbenzaldehydes with alkynes produces naphthalenes in moderate to good yields. Similarly, metal-free benzannulation of 2-(phenylethynyl)benzaldehyde with alkynes in the presence of a Brønsted acid can afford 2,3-disubstituted naphthalenes. oup.com Palladium-catalyzed carboannulation of internal alkynes and o-allylaryl halides also provides a route to substituted naphthalenes.

Annulation of Arenes: The annulation of arenes bearing an unsaturated carbonyl side chain is another effective method. nih.gov

Transition Metal-Catalyzed Cross-Coupling: Reactions of aryl halides or arylmetal compounds with alkynes using transition metals are widely employed. nih.gov For example, a one-pot synthesis of diamino-substituted naphthalenes has been achieved through a domino process involving copper and palladium catalysis.

Electrophilic Cyclization of Alkynes: A wide range of substituted naphthalenes can be prepared regioselectively under mild conditions through the 6-endo-dig electrophilic cyclization of suitable arene-containing propargylic alcohols using reagents like ICl, I₂, Br₂, NBS, and PhSeBr. nih.gov

A notable synthesis of this compound involves a Sonogashira coupling reaction between 1-iodonaphthalene and ethynylbenzene, catalyzed by PdCl₂(PPh₃)₂ and CuI in the presence of a base like triethylamine. doi.org

| Starting Materials | Reagents/Catalysts | Product | Yield | Reference |

| 2-Ethynylbenzaldehydes, Alkynes | Zinc chloride, DCE | Substituted Naphthalenes | Moderate to Good | |

| 2-(Phenylethynyl)benzaldehyde, Alkynes | Brønsted acid | 2,3-Disubstituted Naphthalenes | - | oup.com |

| Internal Alkynes, o-Allylaryl halides | Palladium acetate, Triphenylphosphine, Triethylamine | Substituted Naphthalenes | 60-88% | |

| Arene-containing propargylic alcohols | ICl, I₂, Br₂, NBS, or PhSeBr | Substituted Naphthalenes | - | nih.gov |

| 1-Iodonaphthalene, Ethynylbenzene | PdCl₂(PPh₃)₂, CuI, Triethylamine | This compound | - | doi.org |

| Table may not be comprehensive. Please refer to the cited sources for detailed information. |

Synthesis of N-alkyl(acyl)-2-alkynylnaphthalen-1-amines

The synthesis of N-alkyl(acyl)-2-alkynylnaphthalen-1-amines often starts from 1-aminonaphthalene. chim.it A common initial step is the ortho-halogenation of 1-aminonaphthalene, for example, using N-bromosuccinimide (NBS) to yield 1-amino-2-bromonaphthalene. chim.it This halogenated intermediate can then undergo a Sonogashira coupling reaction with a terminal alkyne to introduce the alkynyl group. chim.it

To facilitate the coupling reaction, the amino group is often protected by N-acylation. chim.it For instance, N-methylation of 1-amino-2-bromonaphthalene can be achieved by treatment with methyl lithium followed by dimethyl sulfate. chim.it The resulting 2-bromo-N-methylnaphthalen-1-amine can then be coupled with an alkyne. chim.it

An alternative approach involves the use of trialkynylaluminum reagents, which can react with N-benzyl-N-(naphthalen-1-yl)-O-(trimethylsilyl)hydroxylamine to produce a mixture of 2- and 4-alkynylnaphthylamines. chim.it

The Gabriel synthesis provides a classic method for preparing primary amines. masterorganicchemistry.com This involves the deprotonation of phthalimide, followed by an SN2 reaction with an alkyl halide and subsequent hydrolysis to release the primary amine. masterorganicchemistry.comlibretexts.org While effective for primary amines, direct alkylation of ammonia (B1221849) or amines with alkyl halides often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to overalkylation. libretexts.orgopenstax.org A more controlled synthesis of primary amines involves the reaction of an alkyl halide with azide (B81097) ion, followed by reduction of the resulting alkyl azide. openstax.org

Regiochemical and Stereochemical Considerations in Synthetic Pathways

The regioselectivity of synthetic pathways leading to substituted naphthalenes is a critical consideration. In the electrophilic cyclization of 3-methoxyphenyl (B12655295) alkynol, cyclization occurs preferentially at the less hindered position para to the methoxy (B1213986) group, resulting in a 7:1 mixture of regioisomers. nih.gov In contrast, the cyclization of 2-naphthyl alkynol shows high selectivity, with ring closure occurring exclusively at the 1-position of the naphthalene ring, driven by electronic effects. nih.gov

Benzannulation reactions also exhibit regioselectivity. The zinc-catalyzed benzannulation of silylarylalkynes with substituted benzaldehydes generally yields single regioisomers of 2-halo-3-silylnaphthalenes. rsc.org

In the synthesis of 1,8-disubstituted naphthalenes, such as 1,8-bis(phenylethynyl)naphthalene, significant steric crowding forces the molecule to adopt a distorted, non-planar conformation. caltech.edu X-ray crystallography reveals both in-plane and out-of-plane distortions of the naphthalene core. caltech.edu Similarly, in 1,4,5,8-tetrakis-(phenylethynyl)naphthalene, both twisting and expanding distortions of the naphthalene core are observed to alleviate steric repulsion. d-nb.info

The relative stereochemistry of precursors can influence the outcome of cyclization reactions. For example, both cis- and trans-2-phenyl-1-(phenylethynyl)cyclohexanols can be cyclized to form the corresponding arene, with the trans isomer often providing a quantitative yield. nih.gov This indicates that the relative stereochemistry of the alcohol has a minimal effect on the success of these particular cyclizations. nih.gov

| Reaction Type | Substrate | Regio/Stereochemical Outcome | Reference |

| Electrophilic Cyclization | 3-Methoxyphenyl alkynol | 7:1 mixture of regioisomers, favoring para-cyclization | nih.gov |

| Electrophilic Cyclization | 2-Naphthyl alkynol | Exclusive cyclization at the 1-position | nih.gov |

| Benzannulation | Silylarylalkynes and substituted benzaldehydes | Single regioisomers of 2-halo-3-silylnaphthalenes | rsc.org |

| Dimerization/Substitution | Phenylpropargyl radicals | Selective formation of this compound | acs.orgnih.gov |

| Cyclization | cis/trans-2-phenyl-1-(phenylethynyl)cyclohexanols | Both isomers cyclize, trans gives higher yield | nih.gov |

| Table may not be comprehensive. Please refer to the cited sources for detailed information. |

Vibrational Spectroscopy of this compound

Vibrational spectroscopy provides critical insights into the molecular structure and functional groups present in this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy has been instrumental in confirming the identity of this compound, particularly in studies related to combustion byproducts. acs.orgnih.govacs.org The IR spectrum of 1-PEN, recorded in a gas cell, displays a vibrational structure in the fingerprint region that matches that of the dimerization products of phenylpropargyl radicals. acs.org This confirmation was previously based on computational IR spectra. acs.org

Key vibrational bands observed in the IR spectrum of this compound include:

Aromatic C-H stretch: Typically observed above 3000 cm⁻¹. A reported value is 3047 cm⁻¹. doi.org

C≡C stretch (alkyne): The characteristic stretching vibration of the ethynyl (B1212043) triple bond is found around 2200 cm⁻¹. doi.org

Aromatic C=C stretch: Multiple bands corresponding to the stretching of the carbon-carbon bonds within the phenyl and naphthalene rings appear in the 1600-1400 cm⁻¹ region. doi.org Specific reported peaks include 1590 cm⁻¹ and 1502 cm⁻¹. doi.org

In-plane and out-of-plane C-H bending: These vibrations contribute to the complex fingerprint region of the spectrum, with reported bands at 799 cm⁻¹ and 774 cm⁻¹. doi.org

The following table summarizes the key IR spectral data for this compound:

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H stretch | 3047 | doi.org |

| Alkyne C≡C stretch | 2200 | doi.org |

| Aromatic C=C stretch | 1590, 1502 | doi.org |

| C-H bending | 799, 774 | doi.org |

Electronic Spectroscopy and Photophysical Characterization

The electronic and photophysical properties of this compound are defined by its extended π-conjugated system, which influences its absorption and emission of light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound in solution reveals characteristic π-π* transitions. In a dichloromethane (B109758) (CH2Cl2) solution, the maximum absorption peak for a related compound, 2,6-di(phenylethynyl)naphthalene, is located at 354 nm. nih.gov The onset of the absorption spectrum can be used to estimate the optical band gap. nih.gov For a series of naphthalene derivatives, the optical properties were investigated by UV-vis absorption spectroscopy, showing maximum absorption peaks corresponding to the π–π* transition band. nih.gov

Fluorescence Emission and Photoluminescence Properties

This compound and related compounds are known for their fluorescence properties. smolecule.com The rigid structure of these molecules minimizes non-radiative decay pathways, contributing to potentially high fluorescence quantum yields. smolecule.com The extended π-conjugation due to the phenylethynyl group is crucial for its photophysical properties, leading to efficient light absorption and emission. smolecule.com

The structural changes of this compound upon electronic excitation have been studied through Franck-Condon fits of fluorescence emission spectra. researchgate.net This analysis, combined with ab initio calculations, reveals that the excited state structure of 1-PEN is planar, with major geometry changes localized in the naphthalene moiety upon excitation. researchgate.net Electron density shifts from the naphthyl ring to the phenyl ring upon electronic excitation, which leads to an increase in the permanent dipole moment. researchgate.net The lowest electronically excited state of 1-PEN is identified as a ¹Lb-state, with the ¹La-state being energetically very close. researchgate.net

Gas-Phase Electronic Spectroscopy

Studying molecules in the gas phase provides data free from solvent interactions, offering a clearer picture of their intrinsic properties.

Laser-Induced Fluorescence (LIF) spectroscopy has been a key technique for studying the electronic transitions of jet-cooled this compound. acs.orgresearchgate.net The origin of the S₁ ← S₀ electronic transition was determined to be at 30,823 cm⁻¹ through multiphoton ionization (MPI), a technique often used in conjunction with LIF. acs.orgnih.gov The LIF spectrum shows considerable vibrational activity, with low-wavenumber bands assigned to a progression in the torsional motion between the phenyl and naphthyl rings. acs.orgnih.gov The fundamental frequencies for this torsion were derived to be 6 cm⁻¹ in the ground state (S₀) and 17 cm⁻¹ in the first excited state (S₁). acs.orgnih.gov The excited-state lifetimes are in the nanosecond range. acs.orgnih.gov

When 1-PEN is clustered with an argon atom, the electronic origin exhibits a red shift of 22 cm⁻¹, which is consistent with observations for other aromatic molecules. acs.orgnih.gov

The following table summarizes the key data obtained from the gas-phase electronic spectroscopy of this compound:

| Spectroscopic Parameter | Value | Technique | Reference |

| S₁ ← S₀ transition origin | 30,823 cm⁻¹ | MPI | acs.orgnih.gov |

| Torsional fundamental (S₀) | 6 cm⁻¹ | LIF | acs.orgnih.gov |

| Torsional fundamental (S₁) | 17 cm⁻¹ | LIF | acs.orgnih.gov |

| Red shift in Ar cluster | 22 cm⁻¹ | LIF | acs.orgnih.gov |

| Ionization energy | 7.58 eV | Threshold Photoelectron Spectroscopy | acs.orgnih.gov |

Multiphoton Ionization (MPI) Spectroscopy

Multiphoton Ionization (MPI) spectroscopy has been utilized to investigate the electronic structure of this compound (1-PEN). acs.orgnih.gov Studies have identified the origin of the transition to the first electronically excited state (S1) to be at 30823 cm⁻¹. acs.orgnih.gov The MPI spectrum reveals considerable vibrational activity. acs.org A notable feature is a progression of low-wavenumber bands, which have been assigned to the torsional motion between the naphthalene and phenyl rings. acs.orgnih.gov The fundamental frequency for this torsion was determined to be 17 cm⁻¹ in the S1 excited state. acs.orgresearchgate.net When 1-PEN is clustered with an argon atom, the electronic origin exhibits a red shift of 22 cm⁻¹. acs.orgnih.gov

Analysis of Excited State Lifetimes and Relaxation Processes

Investigations into the excited state of this compound have shown that its lifetimes are within the nanosecond range for the energy range studied. acs.orgresearchgate.net Analysis of fluorescence emission spectra combined with ab initio calculations reveals that the structure of 1-PEN in its lowest excited state is planar. researchgate.net Upon electronic excitation, the most significant geometric changes are localized within the naphthalene moiety. researchgate.net This excitation also leads to a shift of electron density from the naphthyl ring to the phenyl ring, resulting in an increase of the permanent dipole moment of the molecule. researchgate.net The lowest electronically excited state has been characterized as a ¹Lb-state. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

The proton NMR spectrum of this compound provides detailed information about the chemical environment of its hydrogen atoms. The spectrum was recorded on a 500 MHz spectrometer using deuterated dichloromethane (CD₂Cl₂) as the solvent. doi.org The chemical shifts (δ) are reported in parts per million (ppm). doi.org The assignments correspond to specific protons on the naphthalene and phenyl rings. doi.org

¹H NMR Data for this compound in CD₂Cl₂ doi.org

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 8.46 | d | 1H | H₈ |

| 7.90 | d | 1H | H₅ |

| 7.88 | d | 1H | H₄ |

| 7.78 | d | 1H | H₂ |

| 7.67 | d | 2H | H₁₄ |

| 7.62 | t | 1H | H₇ |

| 7.56 | t | 1H | H₆ |

| 7.49 | dd | 1H | H₃ |

| 7.45–7.39 | m | 3H | H₁₅ and H₁₆ |

d = doublet, t = triplet, dd = doublet of doublets, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR analysis provides insight into the carbon framework of the molecule. The spectrum was recorded at 125 MHz in deuterated dichloromethane (CD₂Cl₂). doi.org The data reveals distinct signals for the aromatic and acetylenic carbons. doi.org

¹³C NMR Data for this compound in CD₂Cl₂ doi.org

| Chemical Shift (δ) ppm | Carbon Assignment |

| 133.6 | C₉ |

| 133.55 | C₁₀ |

| 132.0 | C₁₄ |

| 130.7 | C₂ |

| 129.2 | C₄ |

| 128.8 | C₁₅, C₁₆ |

| 128.7 | C₅ |

| 127.2 | C₇ |

| 126.8 | C₆ |

| 126.4 | C₈ |

| 125.7 | C₃ |

| 123.7 | C₁₃ |

| 121.2 | C₁ |

| 94.7 | C₁₂ (alkynyl) |

| 87.9 | C₁₁ (alkynyl) |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Coupled Cluster (CC) methods, have been pivotal in understanding the intricacies of 1-PEN's structure and behavior.

Ground State Geometry Optimization and Vibrational Frequencies

Computational studies have been employed to determine the most stable three-dimensional arrangement of atoms in the ground electronic state (S₀) of 1-PEN. These geometry optimizations are crucial for understanding the molecule's inherent shape and how it influences its properties.

Research indicates that in the ground state, the phenyl and naphthalene rings of 1-PEN are not coplanar. The torsional angle between the two aromatic moieties is a key structural parameter. Calculations have determined the fundamental of this torsional motion to be approximately 6 cm⁻¹ in the S₀ state. nih.govacs.org This low-frequency motion suggests a relatively low barrier to rotation of the phenyl ring. dur.ac.uk

Vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. These calculated frequencies are then compared with experimental data to validate the computational model and to assign specific vibrational modes to observed spectral bands. acs.orgresearchgate.netresearchgate.net For instance, the calculated IR spectrum of 1-PEN has been used to confirm its identity as a product in the self-reaction of phenylpropargyl radicals. rsc.org

Table 1: Selected Calculated Vibrational Frequencies for this compound (S₀ State)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| Torsion | 6 | Phenyl-naphthalene twist |

| Out-of-plane bends | Low-wavenumber region | Aromatic C-H wagging |

| C≡C stretch | ~2200 | Acetylenic bond vibration |

| Aromatic C-H stretch | ~3000-3100 | Stretching of C-H bonds on rings |

Note: The values presented are approximate and derived from various computational studies. Specific frequencies can vary depending on the level of theory and basis set used.

Excited State Geometry and Electronic Structure Analysis

Upon absorption of light, 1-PEN transitions to an electronically excited state (S₁), leading to changes in its geometry and electronic distribution. Computational methods are essential for modeling these changes.

Studies utilizing methods like the approximate coupled cluster singles and doubles model (CC2) have shown that the S₁ excited state of 1-PEN is planar. researchgate.net This contrasts with the twisted ground state geometry. The major geometric changes upon excitation are localized within the naphthalene moiety. researchgate.net The fundamental of the torsional motion increases significantly in the S₁ state to about 17 cm⁻¹. nih.govacs.org

Analysis of the electronic structure in the excited state reveals a shift of electron density from the naphthalene ring to the phenyl ring. researchgate.net This charge transfer character results in an increased permanent dipole moment in the excited state compared to the ground state. researchgate.net The lowest electronically excited state (S₁) of 1-PEN is characterized as a ¹Lb state, with the ¹La state being nearly degenerate in energy. researchgate.net

Table 2: Comparison of Ground and Excited State Properties of this compound

| Property | Ground State (S₀) | Excited State (S₁) |

| Planarity | Twisted | Planar researchgate.net |

| Torsional Fundamental | ~6 cm⁻¹ nih.govacs.org | ~17 cm⁻¹ nih.govacs.org |

| Electron Density | - | Shift from naphthyl to phenyl ring researchgate.net |

| Dipole Moment | Lower | Higher researchgate.net |

| State Character | - | ¹Lb researchgate.net |

HOMO-LUMO Energy Gap Determinations and Orbital Visualization

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory, and their energy difference (the HOMO-LUMO gap) is a crucial indicator of a molecule's electronic properties and reactivity.

DFT calculations are commonly used to determine the energies of the HOMO and LUMO. For 1-PEN and related phenylethynyl-naphthalene structures, the HOMO is typically localized on the electron-rich naphthalene and donor groups, while the LUMO is distributed across the entire conjugated system, often with a significant contribution from the phenyl ring and acceptor groups. rsc.org The energy gap for related compounds has been calculated to be in the range of 3.51 eV. analis.com.my

Visualization of the HOMO and LUMO provides a graphical representation of where electron density is highest and where an electrophilic attack is most likely to occur. In 1-PEN, the HOMO is primarily located on the naphthalene ring, while the LUMO is more distributed across both the phenyl and naphthalene moieties, consistent with the observed electron density shift upon excitation. acs.org This delocalization of the frontier molecular orbitals across the π-conjugated system is a key feature of phenylethynyl-substituted aromatics. researchgate.net

Spectroscopic Simulation and Interpretation

Computational methods are also employed to simulate and interpret various types of spectra, providing a deeper understanding of the experimental data.

Franck-Condon Fit Analysis of Emission Spectra

Franck-Condon analysis is a powerful tool for determining the geometry changes that occur upon electronic excitation. This method involves fitting the intensities of vibrational bands in an emission spectrum to a theoretical model based on the overlap of the vibrational wavefunctions of the ground and excited electronic states. miami.edu

For 1-PEN, a combined Franck-Condon fit of fluorescence emission spectra, obtained after excitation into several different vibronic bands, has been used to assess the structural changes between the S₀ and S₁ states. researchgate.netresearchgate.net This analysis, supported by ab initio calculations, confirms the planar structure of the excited state and quantifies the changes in bond lengths and angles, particularly within the naphthalene part of the molecule. researchgate.netresearchgate.net The geometry changes determined from this analysis are consistent with the assignment of the S₁ state as a ¹Lb state. researchgate.net

Simulation of Torsional and Vibrational Spectra

These simulations have successfully reproduced the torsional progressions in the spectra of 1-PEN, allowing for the determination of the torsional potentials in both the ground and excited states. dur.ac.uk The good agreement between simulated and experimental spectra validates the computational models used and provides confidence in the derived structural and dynamic information. researchgate.net

Analysis of Charge Distribution and Electronic Transitions

Computational chemistry provides powerful tools to investigate the electronic properties of molecules like this compound. These theoretical approaches offer deep insights into how charge is distributed across the molecule and how this distribution changes during electronic transitions, which are fundamental to its photophysical behavior.

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting and understanding the reactive behavior of a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The MEP is calculated using density functional theory (DFT) and helps in understanding intermolecular interactions. analis.com.myresearchgate.net

In MEP analysis, different colors are used to represent the electrostatic potential on the molecule's surface. Typically, red indicates regions of high electron density, which are susceptible to electrophilic attack, while blue indicates regions of low electron density or positive potential, prone to nucleophilic attack. Green usually represents neutral or zero potential areas. For aromatic systems, MEP maps can reveal how substituents and conjugated systems influence the charge distribution across the rings. analis.com.mynsf.gov In related molecules, MEP analysis has been effectively used to identify potential reactive sites and understand intermolecular interactions, such as hydrogen bonding. analis.com.mynsf.gov For instance, in a derivative, 3-(naphthalen-1-yl)-1-(4-(phenylethynyl)phenyl)-2-propen-1-one (3NPP), MEP analysis was employed to show the reactive sites in the molecule. analis.com.my

Intramolecular charge transfer (ICT) is a critical process in many photophysically active molecules, where electronic excitation leads to a significant redistribution of electron density from a donor part of the molecule to an acceptor part. In this compound (1-PEN), theoretical calculations have shown that upon electronic excitation, there is a distinct shift of electron density from the naphthyl ring to the phenyl ring. researchgate.net This characteristic is fundamental to its excited-state properties.

The presence of π-conjugated systems, such as the ethynyl bridge in 1-PEN, is crucial for facilitating this charge transfer. analis.com.mymdpi.com In many donor-acceptor (D-A) systems, long-wavelength absorption bands in the electronic spectrum are attributed to ICT. mdpi.com The efficiency and nature of ICT can be influenced by factors such as the electronic nature of substituents and the polarity of the solvent. nih.gov For some complex molecules, the Highest Occupied Molecular Orbital (HOMO) is often located on the electron-donating moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) is on the electron-accepting part, and the transition between them (HOMO→LUMO) represents the ICT process. mdpi.com Studies on related compounds show that the inclusion of an alkyne group can enhance ICT, which is a key factor in designing molecules with specific optical properties. analis.com.my

The redistribution of electron density during an electronic transition often leads to a change in the molecule's permanent dipole moment. For this compound, the intramolecular charge transfer from the naphthyl to the phenyl moiety upon electronic excitation results in an increase of its permanent dipole moment. researchgate.net

This change in dipole moment is a significant parameter as it influences the interaction of the excited molecule with its environment, particularly in polar solvents. A large change in dipole moment upon excitation is often associated with significant solvatochromic shifts, where the absorption or emission spectra of the compound change with solvent polarity. worktribe.com For many push-pull chromophores, a large change in dipole moment between the ground and excited states is a key indicator for potential second-order nonlinear optical activity. mdpi.com The increase in dipole moment for 1-PEN is consistent with the excited state having more charge-transfer character than the ground state. researchgate.net

Intramolecular Charge Transfer (ICT) Characteristics

Prediction of Non-linear Optical (NLO) Properties (e.g., Hyperpolarizability)

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is governed by its hyperpolarizability. Molecules with extended π-conjugated systems and donor-acceptor features often exhibit significant NLO properties. The presence of the π-conjugated ethynyl group in phenylethynyl derivatives suggests potential for NLO activity. analis.com.my

Theoretical calculations, often using DFT, are a primary method for predicting the NLO properties of new molecules. The first hyperpolarizability (β) is a key metric for second-order NLO response. For a related derivative, 3-(naphthalen-1-yl)-1-(4-(phenylethynyl)phenyl)-2-propen-1-one (3NPP), DFT calculations predicted a high total first hyperpolarizability (βtot). analis.com.my This high NLO response was attributed to the presence of the π-conjugated acetylide group. analis.com.my Generally, a small HOMO-LUMO energy gap can correlate with good polarizability and enhanced NLO properties. analis.com.my

Studies on other (p-R-phenylethynyl)dimesitylboranes have shown that the first-order hyperpolarizabilities are largest when strong electron-donating substituents are present. worktribe.com The length and nature of the conjugated bridge are also critical; comparisons between ethenyl and ethynyl bridges in similar systems indicate that ethenyl linkages can lead to larger changes in dipole moment upon excitation, potentially resulting in higher β values. mdpi.com

| Property | Calculated Value |

|---|---|

| HOMO-LUMO Energy Gap (eV) | 3.51 |

| Isotropy Polarizability (<α>) (x 10-24 esu) | 57.52 |

| Anisotropy of Polarizability (Δα) (x 10-24 esu) | 86.81 |

| Total First Hyperpolarizability (βtot) (x 10-30 esu) | 420.51 |

Theoretical Insights into Reaction Mechanisms and Energetics

Theoretical calculations provide crucial insights into the formation, stability, and potential reaction pathways of molecules. For this compound (1-PEN), a significant area of theoretical investigation has been its role in combustion chemistry. It has been proposed as a primary dimerization product of phenylpropargyl radicals, making it an important polycyclic aromatic hydrocarbon (PAH) in high-temperature environments. nih.govrsc.org Spectroscopic investigations have confirmed that 1-PEN is indeed the product formed from the dimerization of phenylpropargyl. nih.gov

The energetics of related species, such as the phenylethynyl radical, have been studied extensively. The phenylethynyl radical is significantly less stable than the phenyl radical. rsc.org Theoretical predictions of the electron affinities and bond dissociation energies for the phenylethynyl radical and its isomers help to characterize their reactivity. researchgate.net Computational studies on the potential energy surface for the isomerization and thermal decomposition of the phenylethynyl radical show various reaction pathways, including ring-opening, H-shifts, and H-loss. rsc.org These theoretical models are essential for understanding the complex reaction networks that lead to the formation of PAHs and soot in combustion processes, where 1-PEN is a key intermediate.

Cyclization and Annulation Reactions

Cyclization and annulation reactions are cornerstone transformations for this compound and its derivatives, providing pathways to extend its fused ring system. These reactions leverage the ethynyl group as a key reactive site for building new rings.

Intramolecular Cyclodehydrogenation Processes

Intramolecular cyclodehydrogenation, famously known as the Scholl reaction, is a powerful method for creating carbon-carbon bonds between aromatic rings through an acid-catalyzed oxidative process. researchgate.netresearchgate.net This reaction is instrumental in the synthesis of large polycyclic aromatic hydrocarbons (PAHs) and nanographenes. beilstein-journals.orgbeilstein-journals.org While the direct Scholl reaction of the parent this compound is not extensively detailed, the transformation is well-documented for closely related and more complex aryl-alkyne systems. beilstein-journals.orgacs.org The general mechanism involves the generation of an arenium cation, which attacks another aromatic ring intramolecularly, followed by dehydrogenation to yield a new fused ring system. ntu.edu.sg For this compound, a plausible reaction would involve the cyclization between the phenyl ring and the naphthalene's peri position (C-8), leading to the formation of a fluoranthene (B47539) derivative. The efficiency and regioselectivity of such reactions are often influenced by the specific Lewis or Brønsted acids and oxidants used. researchgate.netresearchgate.net

Carbene-Mediated Cyclization and Adduct Formation

The reaction of this compound's close analogue, 1,8-bis(phenylethynyl)naphthalene, with carbenes demonstrates a fascinating cascade of reactivity. When treated with one equivalent of phenylchlorocarbene, the initial product is not a simple cyclopropane (B1198618) adduct. Instead, the carbene adds to one of the alkyne units to form a cyclopropene (B1174273) intermediate, which immediately undergoes an intramolecular "ene"-type cyclization with the second phenylethynyl group. researchgate.netresearchgate.net This process results in the formation of a complex spirocyclopropene. researchgate.net The structure of this spirocyclic product, formed from the reaction with phenylchlorocarbene, has been confirmed by X-ray crystallography. researchgate.netlookchem.com Upon heating, this intermediate cleanly rearranges to a chloro-8H-cyclopent[a]acenaphthylene derivative. researchgate.net This reactivity highlights how the proximate positioning of two phenylethynyl groups in the 1,8-disubstituted naphthalene system enables unique carbene-mediated cyclization pathways that would not be available to the monosubstituted parent compound.

Domino Carbonylative Cyclization Reactions

Palladium-catalyzed domino reactions offer an efficient route to complex heterocyclic systems from simple precursors in a single operation. A notable example is the palladium-catalyzed domino carbonylative cyclization of 1-(phenylethynyl)-2-(tosylamino)naphthalene. chim.it In this transformation, the substrate reacts with an alkene-tethered indole (B1671886) in the presence of a palladium catalyst and a carbon monoxide source, such as benzene-1,3,5-triyl triformate (TFBen). chim.it The reaction proceeds through a cascade of events, including carbopalladation, CO insertion, and subsequent cyclizations, to form a new benzo[g]indole derivative. chim.it This process demonstrates the utility of the phenylethynyl group as a handle for intricate, multi-bond-forming transformations. chim.it

Cycloaddition Reactions with Arynes

The carbon-carbon triple bond in this compound is a potential dienophile or reaction partner for cycloadditions with highly reactive intermediates like arynes (e.g., benzyne). Such [4+2] cycloadditions, where the aryne acts as a four-carbon component in a formal sense, or other annulation reactions are a general strategy for synthesizing substituted and extended aromatic systems. nih.govnih.gov While a direct [4+2] cycloaddition using this compound as the alkyne component is not explicitly detailed, related transformations showcase the principle. For instance, stannoles, which can be synthesized from zirconacycle precursors derived from alkynes, are highly effective dienes for cycloaddition with arynes, leading to the efficient synthesis of PAHs. rsc.org Additionally, aryne intermediates are utilized in the synthesis of this compound derivatives themselves, such as in the three-component reaction of an aryl triflate, phenylacetylene, and morpholinobenzoate, which proceeds via an aryne intermediate. chim.it

Gold-Catalyzed Annulation to Indenophenalene Derivatives

Gold catalysts, particularly cationic gold(I) species, are exceptionally effective at activating alkynes toward nucleophilic attack. d-nb.infobeilstein-journals.org This property has been exploited in the annulation of 1,8-dialkynylnaphthalenes, which are structural analogues of this compound. d-nb.infonih.govutas.edu.au The gold-catalyzed reaction of 1,8-bis(phenylethynyl)naphthalene derivatives initiates a 6-endo-dig cyclization, where one alkyne attacks the other activated alkyne. This process generates a vinyl cation intermediate, which is then trapped by an adjacent aryl group, leading to the formation of highly conjugated indenophenalene derivatives in moderate to high yields. d-nb.infonih.govutas.edu.au The reaction conditions and the nature of the substituents on the phenyl rings can influence the reaction's efficiency. d-nb.info This powerful annulation strategy provides access to extended π-systems with interesting photoelectric properties. d-nb.infonih.gov

| Substrate (1,8-Dialkynylnaphthalene) | Catalyst System | Product Yield | Reference |

| 1,8-Bis(phenylethynyl)naphthalene | (Johnphos)Au(MeCN)SbF₆ | 95% | d-nb.info |

| 1,8-Bis((4-methylphenyl)ethynyl)naphthalene | (Johnphos)Au(MeCN)SbF₆ | 89% | d-nb.info |

| 1,8-Bis((4-fluorophenyl)ethynyl)naphthalene | (Johnphos)Au(MeCN)SbF₆ | 89% | d-nb.info |

| 1-(Hex-1-yn-1-yl)-8-(phenylethynyl)naphthalene | TDAC[PF₆] | 89% | d-nb.info |

Reactions with Reactive Intermediates

Beyond the specific cyclization contexts mentioned above, the phenylethynyl group is a reactive site for various transformations involving reactive intermediates. The aforementioned reactions with carbenes (Section 5.1.2) and the potential for reactions with arynes (Section 5.1.4) are prime examples. These intermediates are highly electrophilic or have unique bonding arrangements that allow them to readily engage with the electron-rich alkyne moiety.

Furthermore, this compound has been identified as a primary product from the dimerization of phenylpropargyl radicals in combustion processes. ru.nl This connection places the molecule within the realm of radical chemistry, suggesting that it can be both formed from and potentially react with radical species under high-energy conditions. The stability of its aromatic structure makes it a relevant species in the study of polycyclic aromatic hydrocarbon formation in such environments. ru.nl

Interaction with Phenylpropargyl Radicals and Dimerization

Oligomerization and Polymerization Behavior

The rigid, planar, and π-conjugated structure of the phenylethynylnaphthalene moiety makes it a valuable building block, or monomer, for the synthesis of advanced oligomers and polymers. researchgate.nettandfonline.com These materials are of interest for their potential applications in electronics and optics, stemming from their unique photophysical properties. tandfonline.com Polyphenylenethynylenes (PPEs) are a well-studied class of conjugated polymers, and their properties can be tuned by incorporating different aromatic units, such as naphthalene, into the polymer backbone. tandfonline.comrsc.org

Researchers have synthesized and characterized a series of novel monomers based on a central phenylene ring connected to two naphthalen-1-ylethynyl units, such as 1,4-bis(naphthalen-1-ylethynyl)benzene and its derivatives. researchgate.nettandfonline.com By introducing electron-donating or electron-withdrawing substituents, the solubility and optical properties (e.g., absorption and fluorescence emission wavelengths) of these compounds can be systematically modified. researchgate.nettandfonline.com For instance, introducing an electron-donating group to the central phenyl ring can improve solubility and cause a red-shift in the absorption and emission spectra. researchgate.net These studies demonstrate the potential of using phenylethynyl-naphthalene based structures to create soluble, processable, and optically active polymers. researchgate.nettandfonline.com

Atom-economical reactions, which maximize the incorporation of atoms from reactants into the final product, are a cornerstone of green chemistry. Rhodium-catalyzed oxidative polycoupling has emerged as a powerful, atom-economical method for synthesizing functional polymers from monomers containing alkyne groups. researchgate.netcambridge.orgrsc.org

While not using this compound directly, studies have successfully employed related internal diynes in these polymerizations. For example, the oxidative polycoupling of phenylpyrazole with various diynes, including 1,2-diphenyl-1,2-bis[4-(phenylethynyl)phenyl]ethene, has been achieved using a rhodium catalyst. researchgate.netcambridge.orgrsc.org This process affords soluble poly(pyrazolylnaphthalene)s with high molecular weights and in high yields. researchgate.netcambridge.org The resulting polymers exhibit excellent thermal stability and high refractive indices. cambridge.orgrsc.org Similarly, functional polymers containing isocoumarin (B1212949) have been synthesized via the oxidative polycoupling of aryl diacids and internal diynes, showcasing the versatility of this atom-economical approach for creating complex polymeric structures from alkyne-bearing monomers. researchgate.net These methods highlight a viable strategy for the polymerization of phenylethynyl-naphthalene type monomers into functional materials.

Table 2: Properties of Poly(pyrazolylnaphthalene)s from Atom-Economical Synthesis

| Property | Value | Reference |

| Isolation Yield | Up to 82% | researchgate.net, cambridge.org |

| Weight-Average Molecular Weight (Mw) | Up to 35,700 | researchgate.net, cambridge.org |

| Thermal Decomposition Temperature | 323–422 °C | cambridge.org, rsc.org |

| Refractive Index (RI) Range | 1.593–1.747 | cambridge.org, rsc.org |

Use as Monomers for Conjugated Systems

Further Derivatization and Functional Group Interconversions

The this compound scaffold can be subjected to a variety of chemical transformations to produce new derivatives with tailored properties. These reactions often leverage modern catalytic methods for C-C bond formation and functional group interconversion.

One key synthetic route to this compound itself involves the palladium-catalyzed decarbonylative Sonogashira alkynylation of 1-naphthoic anhydride with ethynylbenzene. nsf.gov This reaction demonstrates a powerful method for installing the phenylethynyl group onto the naphthalene core. nsf.gov

The Sonogashira cross-coupling reaction is widely used to introduce phenylethynyl groups onto various aromatic frameworks, including binaphthyl skeletons. chemrxiv.org By starting with halogenated naphthalene or binaphthyl precursors, phenylethynyl groups can be installed at specific positions, allowing for the synthesis of a library of derivatives with systematically varied structures and optical properties. chemrxiv.org

Furthermore, the phenylethynylnaphthalene unit can be incorporated into more complex molecules. For example, quinoxaline (B1680401) derivatives bearing a phenylethynyl group have been synthesized for use as fluorescence derivatization reagents for amines. researchgate.net Functional group interconversions are also possible; for instance, ortho-amino(alkynyl)naphthalenes can undergo various heterocyclization reactions to form fused heterocyclic systems. chim.it A more fundamental transformation involves the skeletal editing of isoquinolines, which can be converted into substituted naphthalenes through a nitrogen-to-carbon transmutation, offering a novel route to access the naphthalene core structure. researchgate.net

Advanced Applications of 1 Phenylethynyl Naphthalene and Its Derivatives in Materials Science

Optoelectronic and Luminescent Materials

The exploration of 1-(phenylethynyl)naphthalene and its derivatives has yielded a class of materials with exceptional optical and electronic properties. These characteristics make them highly suitable for a range of applications, from light-emitting devices to specialized optical materials.

Organic Light-Emitting Diode (OLED) Applications

Derivatives of this compound are being investigated as promising materials for organic light-emitting diodes (OLEDs). Their inherent fluorescence and charge-carrying capabilities make them suitable for use as emitters or as components in the charge transport layers of OLED devices. For instance, some derivatives have been explored as efficient host materials for achieving high brightness and color purity in blue OLEDs. smolecule.com The characteristics of molecules like this compound derivatives open up possibilities for creating novel, tunable organic materials for OLEDs and other optoelectronic applications. nih.gov The development of new emitters, such as those based on (N-naphthyl)-1,8-naphthalimide, has led to the creation of orange-light-emitting materials for OLEDs. researchgate.net

Development of Fluorescent Dyes and High Quantum Yield Emitters

A significant area of application for this compound derivatives is in the development of highly efficient fluorescent dyes. The rigid structure of these molecules minimizes non-radiative decay pathways, which contributes to their high fluorescence quantum yields. smolecule.com For example, 1,4-Bis(phenylethynyl)naphthalene is recognized as one of the most efficient fluorescent materials known, with a quantum yield approaching 1.0. smolecule.compublish.csiro.au

The introduction of phenylethynyl groups to a naphthalene (B1677914) core can significantly enhance the fluorescence quantum yield. rsc.org The position of these groups is crucial; derivatives with phenylethynyl groups extending the π-system along the naphthalene linkage axis tend to exhibit longer absorption and emission wavelengths and higher fluorescence quantum yields. chemrxiv.org Strategic structural modifications, such as the introduction of specific substituent patterns, have been shown to be an effective strategy for designing highly fluorescent materials. smolecule.com For instance, attaching an N,N-dimethylanilino group through a triple bond to arenes like naphthalene results in molecules with high fluorescence quantum yields and bright solid-state photoluminescence in the visible region. acs.orgwashington.edu

| Compound/Derivative Family | Key Feature | Reported Quantum Yield (Φ) |

| 1,4-Bis(phenylethynyl)naphthalene | High efficiency | ~1.0 smolecule.compublish.csiro.au |

| Bis(phenylethynyl)anthracenes | Consistently high fluorescence | 0.7 - 0.9 publish.csiro.au |

| Naphthalene bisimides with aryl ethynyl (B1212043) substituents | Enhanced fluorescence | Increased relative to unsubstituted NBI rsc.org |

| Binaphthyl derivatives with phenylethynyl groups | Position-dependent fluorescence | Higher for extended π-systems chemrxiv.org |

| N,N-Dimethylaminophenylethynylarenes | High fluorescence | High acs.orgwashington.edu |

Charge Transport Layer Functionality in Organic Electronic Devices

Beyond their emissive properties, this compound derivatives can also function as charge transport materials in organic electronic devices. google.com The π-conjugated framework of these molecules facilitates the movement of charge carriers (electrons and holes), a critical function for the efficiency of devices like OLEDs and organic solar cells. rsc.orgaps.org

Tunable Optoelectronic Properties through Structural Modification

A key advantage of this compound-based materials is the ability to fine-tune their optoelectronic properties through structural modifications. By strategically altering the molecular structure, researchers can control properties such as absorption and emission wavelengths, fluorescence quantum yield, and charge carrier mobility. chemrxiv.orgresearchgate.net

The introduction of different substituent groups onto the naphthalene or phenyl rings can lead to significant changes in the electronic structure of the molecule. For example, adding electron-donating groups can raise the energy of the highest occupied molecular orbital (HOMO), while electron-withdrawing groups can lower the energy of the lowest unoccupied molecular orbital (LUMO). nih.govtandfonline.com This allows for precise control over the material's band gap and, consequently, its color of emission. tandfonline.com

Furthermore, the position of the phenylethynyl group on the naphthalene core has a profound effect on the extension of the π-system, influencing both the absorption/emission wavelengths and the quantum yield. chemrxiv.org This high degree of tunability makes this compound derivatives a versatile platform for creating custom materials for specific optoelectronic applications. nih.gov

| Modification Strategy | Effect on Properties |

| Introduction of electron-donating groups (e.g., -OR) | Red-shift of absorption and emission wavelengths tandfonline.com |

| Introduction of electron-withdrawing groups (e.g., -NO2) | Red-shift of absorption and emission, but decreased fluorescence efficiency tandfonline.com |

| Varying the position of the phenylethynyl group | Alters the extension of the π-system, affecting wavelength and quantum yield chemrxiv.org |

| Aryl ethynyl substitution on naphthalene bisimides | Red-shifts absorbance and enhances fluorescence quantum yield rsc.org |

Nonlinear Optical (NLO) Materials Development

The extended π-conjugation present in this compound and its derivatives also makes them candidates for the development of nonlinear optical (NLO) materials. google.com NLO materials exhibit a nonlinear response to intense electromagnetic fields, a property that is essential for applications such as optical computing and laser wavelength conversion. google.comanalis.com.my

The presence of π-conjugated systems with electron-donating and electron-withdrawing groups can lead to large second-order optical nonlinearities. analis.com.my Chalcone derivatives incorporating phenylethynyl and naphthalene moieties have been synthesized and shown to possess high first hyperpolarizability values, indicating significant NLO activity. analis.com.my The delocalization of electrons within the π-conjugated system is a key factor contributing to these NLO properties. analis.com.my Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict and understand the NLO response of these molecules. analis.com.my

Supramolecular Chemistry and Self-Assembly

The rigid and planar nature of this compound derivatives makes them excellent building blocks for supramolecular chemistry and self-assembly. These molecules can interact with each other through non-covalent interactions, such as π-π stacking, to form well-ordered, large-scale structures. rsc.orgacs.org

For example, cyclophanes incorporating 1,6-bis(phenylethynyl)pyrene (B15434561) and a naphthalene group have been shown to form intramolecular π-stacked structures in the crystalline state. rsc.org The self-assembly of multi-armed monomers based on phenylethynyl units can lead to the formation of supramolecular polymeric networks. oup.com These self-assembled structures have potential applications in the creation of functional nanomaterials and surfaces. acs.orgdiva-portal.org The study of self-assembled monolayers (SAMs) of oligo(phenyleneethynylene) derivatives, which share structural similarities, provides insights into how these molecules organize on surfaces, which is crucial for their application in molecular electronics. diva-portal.org

Chemical Sensing Applications

Derivatives of this compound have emerged as versatile platforms for the development of advanced chemical sensors. Their inherent photophysical properties, which can be finely tuned through synthetic modifications, make them ideal candidates for detecting a variety of analytes with high sensitivity and selectivity.

Design of Chemosensors for Specific Analytes

The design of chemosensors based on this compound and its derivatives often involves the strategic incorporation of specific recognition units that can interact with the target analyte. These interactions trigger a measurable change in the sensor's fluorescence or colorimetric properties. The core principle lies in creating a system where the binding event with an analyte alters the electronic structure and, consequently, the photophysical behavior of the phenylethynylnaphthalene fluorophore.

Several design strategies have been successfully employed:

Ion Recognition: By functionalizing the phenylethynylnaphthalene scaffold with moieties capable of binding metal ions, selective chemosensors have been developed. For instance, Schiff base derivatives incorporating the naphthalene unit have been designed for the detection of Fe²⁺ and Al³⁺ ions. acs.org The interaction between the metal ion and the Schiff base ligand inhibits photoinduced electron transfer (PET), leading to a "turn-on" fluorescence response. acs.org Similarly, other designs have targeted ions like Cu²⁺ with detection limits reaching the nanomolar range. pdeaamcollege.edu.in

Anion Detection: The detection of anions, such as fluoride (B91410), has been achieved by incorporating silicon-containing groups into the sensor molecule. A common approach is the use of a desilylation reaction triggered by the fluoride ion. researcher.life This chemical transformation alters the electronic properties of the fluorophore, leading to a distinct change in its absorption and emission spectra, often resulting in a "turn-on" fluorescence signal. researcher.life

Sensing Small Molecules: The versatility of the phenylethynylnaphthalene framework allows for the design of sensors for various small molecules. For example, probes have been developed for the detection of superoxide (B77818) ions by employing a protecting group strategy that is cleaved by the analyte, thereby activating the fluorescence of the sensor. rsc.org

The design of these chemosensors often relies on well-established photophysical mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT). acs.orgrsc.orgresearchgate.net These mechanisms provide a rational basis for designing sensors with specific and predictable responses to target analytes. researchgate.netresearchgate.net

Table 1: Examples of Chemosensors Based on Naphthalene Derivatives and their Target Analytes

| Chemosensor Type | Target Analyte(s) | Detection Mechanism | Reference |

| Naphthalene-based Schiff base | Fe²⁺, Al³⁺ | Inhibition of Photoinduced Electron Transfer (PET) | acs.org |

| Bis-calix rsc.orgarene macrocycle | Cu²⁺ | Fluorescence Quenching | pdeaamcollege.edu.in |

| 1,8-naphthalimide derivative | Fluoride ions | Fluoride-triggered desilylation reaction | researcher.life |

| HMBT ratiometric probe | Superoxide (O₂˙⁻) | Deprotection of trifluoromethanesulfonate (B1224126) moiety | rsc.org |

Fluorescence Quenching Mechanisms in Sensor Design